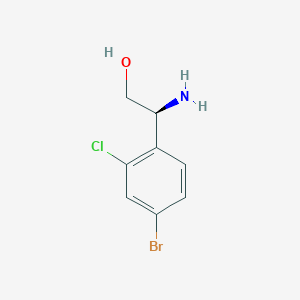

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol

Description

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS: 1212995-13-5) is a chiral amino alcohol with a molecular formula of C₈H₉BrClNO and a molecular weight of 250.52 g/mol. This compound features a stereogenic center at the β-carbon of the ethanolamine backbone, with an aromatic ring substituted at the 4-position with bromine and the 2-position with chlorine. Its primary applications lie in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The compound is typically stored at room temperature and is intended for research use only .

Properties

IUPAC Name |

(2S)-2-amino-2-(4-bromo-2-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVRBZJGTWJDRC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Cl)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-2-chlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride in methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The compound can be reduced to remove the halogen atoms under specific conditions.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a dehalogenated product.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The biological and physicochemical properties of (S)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Halogen Substitutions

- Bromine vs. However, the 2-chloro group introduces steric hindrance, which may influence binding to biological targets .

- Fluorine Substitution : The analog with 2,5-difluoro and 4-chloro substituents (CAS: 1213463-79-6) exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Positional Isomerism

- Chlorine Position: In collagenase inhibitors (e.g., 2,4-dichloro vs. 2,6-dichloro analogs), minor positional changes alter hydrogen bond lengths (1.96–2.20 Å) and π-π interactions (4.13–4.25 Å), significantly impacting binding affinity . Similarly, the 2-chloro group in the target compound may optimize interactions with hydrophobic enzyme pockets.

- Methoxy vs. Chlorine : The methoxy-substituted analog (CAS: 1212799-95-5) has improved solubility in polar solvents due to its electron-donating nature but may reduce target affinity compared to electron-withdrawing halogens .

Biological Activity

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol, also known as (S)-4-bromo-2-chloro-phenylalaninol, is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound features:

- Amino group : Enhances reactivity and potential interactions with biological targets.

- Hydroxyl group : Facilitates hydrogen bonding, which is crucial for biological interactions.

- Substituted phenyl ring : Contains both bromine and chlorine atoms, imparting distinct electronic properties.

The molecular formula is , with a molecular weight of approximately 216.53 g/mol. The presence of halogen substituents contributes to its reactivity and selectivity in biological systems.

Enzyme Inhibition and Receptor Binding

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. Its structural features allow it to interact with various biomolecules, potentially influencing:

- Cell signaling pathways

- Gene expression

- Metabolic processes

Research has suggested that the compound may have anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

Case Studies

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the proliferation of human cancer cell lines. The mechanism appears to involve the activation of p53-dependent pathways, leading to apoptosis in cancer cells .

- A study utilized the sulforhodamine B (SRB) assay to evaluate its antiproliferative effects on colorectal cancer cells (HCT116). Results indicated a significant growth inhibitory effect, with a calculated GI50 value of approximately 6.3 µM .

-

Enzyme Interaction Studies :

- The compound has been shown to interact with specific enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases that play a role in cell growth and survival, thus presenting a potential target for cancer therapy.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of the amino group.

- Reduction of appropriate precursors to obtain the desired amino alcohol.

- Deprotection and purification steps to yield the final product.

This synthetic pathway is crucial for obtaining high yields of the compound for biological testing.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-bromo-phenyl)ethanol | Lacks chlorine substituent | Moderate |

| 2-Amino-2-(4-chlorophenyl)ethanol | Lacks bromine substituent | Low |

| (R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol | Chiral variant | Significant |

| (S)-2-Amino-2-(4-bromophenyl)ethanol | Lacks chlorine | Low |

The unique combination of both bromine and chlorine on the phenyl ring enhances the reactivity and selectivity of this compound compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.